molecular formula C19H25N5O B12239477 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine

Cat. No.: B12239477
M. Wt: 339.4 g/mol
InChI Key: VDDKGEJKABWMPV-UHFFFAOYSA-N
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Description

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of cyclopropyl, cyclopenta[d]pyrimidine, oxazole, and piperazine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the cyclopropyl group. The piperazine moiety is then attached, and finally, the oxazole ring is introduced.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

3-[[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C19H25N5O/c1-13-11-15(22-25-13)12-23-7-9-24(10-8-23)19-16-3-2-4-17(16)20-18(21-19)14-5-6-14/h11,14H,2-10,12H2,1H3

InChI Key

VDDKGEJKABWMPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5

Origin of Product

United States

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